molecular formula C18H19ClN2O2S2 B2403095 Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate CAS No. 339019-38-4

Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate

Cat. No. B2403095
CAS RN: 339019-38-4
M. Wt: 394.93
InChI Key: QVJKMOIEFZZPKW-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate is a useful research compound. Its molecular formula is C18H19ClN2O2S2 and its molecular weight is 394.93. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

  • Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate is involved in various chemical transformations. For instance, derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one can be obtained from similar compounds through hydration and thiazole ring closure reactions (Nedolya et al., 2018).

Pharmacological Evaluation and Molecular Docking

  • The compound is also utilized in pharmacological studies. For example, N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, synthesized using a precursor similar to this compound, have shown significant antibacterial activity and moderate anti-enzymatic potential (Siddiqui et al., 2014).

Biological Activity Studies

  • Some derivatives related to this compound have shown high anti-monoamine oxidase and antitumor activity, as reported in studies focused on 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones (Markosyan et al., 2015).

Potential as Antifolate Inhibitors

  • Similar compounds have been evaluated as potential inhibitors of thymidylate synthase, an enzyme involved in DNA synthesis, showing potential as antitumor and antibacterial agents (Gangjee et al., 1996).

Antibacterial and Antifungal Activity

  • Novel analogs related to this compound have demonstrated significant biological activity against standard bacterial and fungal strains, underlining its potential in antimicrobial research (Anisetti et al., 2012).

Antituberculosis and Cytotoxicity Studies

  • In antituberculosis studies, 3-heteroarylthioquinoline derivatives, structurally similar to this compound, have shown promising results against Mycobacterium tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

methyl 2-[[2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-23-16(22)11-24-17-13-7-3-5-9-15(13)20-18(21-17)25-10-12-6-2-4-8-14(12)19/h2,4,6,8H,3,5,7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJKMOIEFZZPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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